Oaogdae
Description
No definition, structural information, or functional description of "Oaogdae" exists in the provided evidence.
Properties
CAS No. |
73681-43-3 |
|---|---|
Molecular Formula |
C26H33N11O10 |
Molecular Weight |
659.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[6-[2-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 2-aminoacetate |
InChI |
InChI=1S/C26H33N11O10/c1-11(40)44-19-17(42)12(5-38)45-25(19)36-9-34-15-21(30-7-32-23(15)36)28-2-3-29-22-16-24(33-8-31-22)37(10-35-16)26-20(47-14(41)4-27)18(43)13(6-39)46-26/h7-10,12-13,17-20,25-26,38-39,42-43H,2-6,27H2,1H3,(H,28,30,32)(H,29,31,33)/t12-,13-,17-,18-,19-,20-,25-,26-/m1/s1 |
InChI Key |
SWEBIRDELTYPIK-DQSURDJZSA-N |
SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)OC(=O)CN)CO)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)OC(=O)CN)CO)O |
Canonical SMILES |
CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)CO)O)OC(=O)CN)CO)O |
Synonyms |
(2)'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)ethane 2'(3')-O-acetyl-2''-(3'')-O-glycyl-1,2-di(adenosine-N(6)-yl)ethane OAOGDAE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
No data is available to compare "Oaogdae" with structurally or functionally analogous compounds. The evidence lacks:
- Chemical identifiers (e.g., IUPAC name, molecular formula).
- Synthetic pathways or characterization data (e.g., NMR, HRMS).
- Industrial or research applications .
Critical Analysis of Evidence
NLP Models vs. Chemistry
The majority of evidence discusses NLP architectures (e.g., Transformer, BERT) and their performance metrics (e.g., BLEU scores, GLUE benchmarks) . These are unrelated to chemical compounds.
Chemistry Guidelines
While several sources detail best practices for chemistry manuscripts (e.g., compound characterization, experimental reproducibility) , none reference "this compound" or analogous substances.
Data Limitations
- provides a framework for compound comparisons but lacks case-specific data .
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